Domain-Specific Inhibition: Galectin-8-IN-2 Targets Galectin-8N Only, Unlike Dual Inhibitors
Galectin-8-IN-2 is defined as an inhibitor of the N-terminal domain of galectin-8 (galectin-8N), with no reported activity against the C-terminal domain (galectin-8C) or other galectins . In contrast, Galectin-3/galectin-8-IN-2 (Compound 57) is a dual inhibitor that targets both galectin-3 and galectin-8C with Kd values of 12.8 μM and 2.06 μM, respectively . This difference in domain specificity is a critical differentiator for researchers who need to isolate the function of galectin-8N.
| Evidence Dimension | Target Domain Specificity |
|---|---|
| Target Compound Data | Galectin-8 N-terminal domain (galectin-8N) inhibitor; no reported activity at galectin-8C or galectin-3 |
| Comparator Or Baseline | Galectin-3/galectin-8-IN-2 (Compound 57): Dual inhibitor of galectin-3 (Kd = 12.8 μM) and galectin-8C (Kd = 2.06 μM) |
| Quantified Difference | Target compound is selective for galectin-8N only; comparator inhibits two distinct galectins (galectin-3 and galectin-8C) |
| Conditions | In vitro binding assay; Kd values determined for comparator |
Why This Matters
Domain-specific inhibition allows for unambiguous assignment of biological phenotypes to the galectin-8 N-terminal domain, whereas dual inhibitors introduce confounding activity at galectin-3 and galectin-8C.
